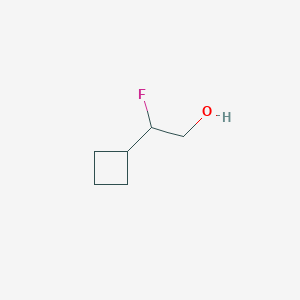

2-Cyclobutyl-2-fluoroethan-1-ol

Description

2-Cyclobutyl-2-fluoroethan-1-ol is an organic compound with the molecular formula C6H11FO It is characterized by a cyclobutyl group attached to a fluorinated ethan-1-ol moiety

Properties

IUPAC Name |

2-cyclobutyl-2-fluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTXZSFKKWPQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-2-fluoroethan-1-ol typically involves the fluorination of a cyclobutyl-containing precursor. One common method is the reaction of cyclobutylmagnesium bromide with ethyl fluoroacetate, followed by hydrolysis to yield the desired product. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of 2-Cyclobutyl-2-fluoroethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-2-fluoroethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: Formation of cyclobutyl-2-fluoroethanone.

Reduction: Formation of cyclobutyl-2-fluoroethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclobutyl-2-fluoroethan-1-ol has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-fluoroethan-1-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The cyclobutyl group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

- 2-Cyclobutyl-2-chloroethan-1-ol

- 2-Cyclobutyl-2-bromoethan-1-ol

- 2-Cyclobutyl-2-iodoethan-1-ol

Comparison: 2-Cyclobutyl-2-fluoroethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

2-Cyclobutyl-2-fluoroethan-1-ol (C6H11FO) is an organic compound characterized by a cyclobutyl group attached to a fluorinated ethanol moiety. Despite its potential applications in various fields, including medicinal chemistry and materials science, there is a notable scarcity of comprehensive studies detailing its biological activity. This article aims to synthesize the available information on the biological properties, mechanisms of action, and potential applications of this compound.

- Molecular Formula : C6H11FO

- SMILES Notation : C1CC(C1)C(CO)F

- InChI : InChI=1S/C6H11FO/c7-6(4-8)5-2-1-3-5/h5-6,8H

The biological activity of 2-Cyclobutyl-2-fluoroethan-1-ol remains largely unexplored. However, it is hypothesized that the presence of the fluorine atom may enhance its binding affinity to specific biological targets, such as enzymes or receptors, potentially modulating their activity. The cyclobutyl group may also contribute to the compound's stability and reactivity, influencing its interactions with biomolecules.

Anticancer Potential

Some fluorinated compounds exhibit anticancer properties due to their ability to interfere with cellular processes. Although specific studies on 2-Cyclobutyl-2-fluoroethan-1-ol are lacking, similar compounds have shown promise in targeting pathways involved in tumor growth and survival. For instance, fluorinated alcohols can act as inhibitors of key enzymes involved in cancer metabolism .

Enzyme Interaction

Fluorinated compounds often interact with enzymes through competitive inhibition or covalent modification. The mechanism by which 2-Cyclobutyl-2-fluoroethan-1-ol could inhibit enzyme activity remains speculative but could involve:

- Binding to active sites : The fluorine atom may enhance binding due to its electronegativity.

- Alteration of enzyme conformation : The bulky cyclobutyl group may induce conformational changes in target proteins.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of 2-Cyclobutyl-2-fluoroethan-1-ol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Cyclobutyl-2-chloroethan-1-ol | C6H11ClO | Moderate antibacterial activity |

| 2-Cyclobutyl-2-bromoethan-1-ol | C6H11BrO | Potential anticancer properties |

| 2-Cyclobutyl-2-iodoethan-1-ol | C6H11IO | Under investigation for enzyme inhibition |

This table illustrates that while derivatives with other halogens show varying degrees of biological activity, further empirical research is necessary to elucidate the specific effects and mechanisms of action for 2-Cyclobutyl-2-fluoroethan-1-ol.

Case Studies and Applications

While direct case studies involving 2-Cyclobutyl-2-fluoroethan-1-ol are not available, research into related compounds has highlighted potential applications in:

- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.

- Material Science : In the development of specialty chemicals with unique properties due to the presence of fluorine.

- Biochemical Research : Investigating interactions with biomolecules could provide insights into metabolic pathways and disease mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.